molecular formula C23H29ClN4 B12220399 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12220399
M. Wt: 397.0 g/mol
InChI Key: CXRSEIPLGYXHKO-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, a methyl group, and a methylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
  • 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine

Uniqueness

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse applications and reactivity compared to similar compounds.

Properties

Molecular Formula

C23H29ClN4

Molecular Weight

397.0 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C23H29ClN4/c1-15-10-12-27(13-11-15)20-14-19(23(3,4)5)25-22-21(16(2)26-28(20)22)17-6-8-18(24)9-7-17/h6-9,14-15H,10-13H2,1-5H3

InChI Key

CXRSEIPLGYXHKO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C

Origin of Product

United States

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